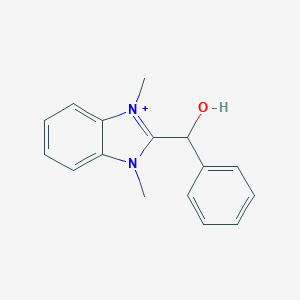![molecular formula C17H21NO3 B252678 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol, also known as Phenylephrine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Phenylephrine is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist and is commonly used as a nasal decongestant, mydriatic agent, and vasopressor.
Wirkmechanismus
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole acts as a selective alpha-1 adrenergic receptor agonist, which causes vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, which leads to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect is due to its ability to contract the radial muscle of the iris, leading to pupil dilation.
Biochemical and Physiological Effects:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's primary biochemical effect is its ability to stimulate alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, leading to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's physiological effects include increased blood pressure, heart rate, and pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has several advantages for use in lab experiments, including its ability to induce vasoconstriction and an increase in blood pressure, which can be useful in studying the cardiovascular system. However, 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's effects are dose-dependent, and high doses can lead to adverse effects such as hypertension and tachycardia. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research, but it can cause blurred vision and photophobia, which can be limitations.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole, including its potential use in the treatment of shock and asthma. Additionally, further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems. Further investigation can also be conducted on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's potential use in the treatment of urinary incontinence and its effects on the genitourinary system.
Conclusion:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to induce vasoconstriction and an increase in blood pressure makes it useful in studying the cardiovascular system. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research. Further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems, leading to its potential use in the treatment of various medical conditions.
Synthesemethoden
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the reaction of benzaldehyde with 2-hydroxyethylamine, followed by reduction with sodium borohydride to obtain the final product. Enzymatic synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the use of enzymes such as tyrosine hydroxylase and dopamine beta-hydroxylase to convert L-tyrosine into 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is as a vasopressor in the treatment of hypotension. It has also been studied for its potential use in the treatment of shock, asthma, and urinary incontinence. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is also used as a mydriatic agent in ophthalmology to dilate the pupil for various diagnostic and therapeutic procedures.
Eigenschaften
Produktname |
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H21NO3/c19-10-11-21-16-8-6-14(7-9-16)12-18-13-17(20)15-4-2-1-3-5-15/h1-9,17-20H,10-13H2 |
InChI-Schlüssel |
XDJVWIXORPXWLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)
![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)







![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)